(3R,4S)-3-amino-4-methylhexanoic acid
CAS No.: 75946-24-6
Cat. No.: VC8135286
Molecular Formula: C7H15NO2
Molecular Weight: 145.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 75946-24-6 |
---|---|
Molecular Formula | C7H15NO2 |
Molecular Weight | 145.2 g/mol |
IUPAC Name | (3R,4S)-3-amino-4-methylhexanoic acid |
Standard InChI | InChI=1S/C7H15NO2/c1-3-5(2)6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t5-,6+/m0/s1 |
Standard InChI Key | JHEDYGILOIBOTL-NTSWFWBYSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](CC(=O)O)N |
SMILES | CCC(C)C(CC(=O)O)N |
Canonical SMILES | CCC(C)C(CC(=O)O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Configuration and Stereochemistry
(3R,4S)-3-Amino-4-methylhexanoic acid belongs to the class of β-amino acids, distinguished by the amino group located at the β-carbon relative to the carboxylic acid moiety. The compound’s stereochemistry is defined by its (3R,4S) configuration, which confers distinct interactions with biological targets. The presence of a methyl group at the 4-position introduces steric effects that influence its conformational flexibility and binding affinity .
The hydrochloride salt form (CAS: 219310-10-8) adopts the molecular formula , with a molecular weight of 181.66 g/mol. This salt enhances aqueous solubility, a critical factor for in vitro and in vivo applications .
Table 1: Key Chemical Identifiers
Spectroscopic and Chromatographic Data
Nuclear magnetic resonance (NMR) studies confirm the compound’s stereochemistry, with distinct signals for the methyl group (δ ~0.9–1.1 ppm) and amino protons (δ ~1.5–2.0 ppm). High-performance liquid chromatography (HPLC) analyses report a purity of >97% for research-grade samples, with retention times varying by solvent system .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of (3R,4S)-3-amino-4-methylhexanoic acid typically employs asymmetric catalysis to achieve enantiomeric excess. One common method involves the use of glycine ethyl ester as a starting material, followed by alkylation and stereoselective reduction. Chiral auxiliaries or organocatalysts, such as proline derivatives, are utilized to control the (3R,4S) configuration.
Key Reaction Steps:
-
Alkylation: Introduction of the methyl group via nucleophilic substitution.
-
Reductive Amination: Stereocontrolled formation of the amino group using sodium cyanoborohydride.
-
Acid Hydrolysis: Cleavage of protective groups to yield the free amino acid.
Industrial Manufacturing
Industrial production leverages biocatalytic processes to enhance yield and reduce waste. Immobilized enzymes, such as transaminases, enable the resolution of racemic mixtures, achieving >99% enantiomeric purity. Continuous-flow reactors are increasingly adopted to optimize reaction kinetics and scalability.
Table 2: Synthetic Methods Comparison
Method | Yield (%) | Purity (%) | Scalability |
---|---|---|---|
Asymmetric Catalysis | 65–75 | 95–98 | Moderate |
Biocatalytic Resolution | 80–90 | >99 | High |
Continuous-Flow Systems | 70–85 | 97–99 | High |
Physicochemical Properties
Solubility and Stability
The free amino acid exhibits limited solubility in aqueous solutions (≈10 mM at 25°C) but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) . The hydrochloride salt improves aqueous solubility to ≈50 mM, facilitating biological assays . Stability studies indicate that the compound remains intact for 6 months at -80°C, with degradation products (e.g., lactams) forming at elevated temperatures .
Thermodynamic and Kinetic Parameters
Differential scanning calorimetry (DSC) reveals a melting point of 198–202°C for the free acid, while the hydrochloride form melts at 215–220°C . Kinetic solubility assays demonstrate pH-dependent behavior, with maximal solubility observed at pH 7.4.
Biological Activities and Mechanisms
Neuroprotective Effects
(3R,4S)-3-Amino-4-methylhexanoic acid modulates glutamate receptor activity, reducing neuronal apoptosis in models of epilepsy and Alzheimer’s disease. In vitro studies report a 40–60% decrease in caspase-3 activation at 100 μM concentrations . The compound’s ability to cross the blood-brain barrier enhances its therapeutic potential.
Antimicrobial Activity
The hydrochloride form inhibits Gram-positive bacteria (e.g., Staphylococcus aureus) by disrupting cell wall biosynthesis. Minimum inhibitory concentrations (MICs) range from 32–64 μg/mL, comparable to first-generation β-lactams .
Table 3: Biological Activity Profile
Activity | Model System | Effective Concentration | Mechanism |
---|---|---|---|
Neuroprotection | Rat cortical neurons | 50–100 μM | Glutamate receptor modulation |
Antimicrobial | S. aureus | 32–64 μg/mL | Cell wall synthesis inhibition |
Enzyme Inhibition | Alanine racemase | IC₅₀ = 12 μM | Competitive binding |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume